molecular formula C7H5BrClNO4S B2738535 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride CAS No. 1807266-67-6

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride

Cat. No.: B2738535
CAS No.: 1807266-67-6
M. Wt: 314.53
InChI Key: RJBRXVRBLYAIQP-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride (CAS 1807266-67-6) is a chemical building block with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . As a benzenesulfonyl chloride derivative, it is characterized by the presence of bromo, methyl, and nitro substituents on the benzene ring, which collectively influence its electronic properties and reactivity. This compound is typically handled as part of a cold-chain shipping protocol to preserve its stability . Sulfonyl chlorides are highly versatile intermediates in organic synthesis, particularly in the nucleophilic substitution reactions to form sulfonamide bonds. While specific published applications for this exact compound are limited, analogous compounds like 2-Methyl-5-nitrobenzenesulfonyl chloride are well-documented in scientific literature for the synthesis of sulfonamides . Researchers often employ such specialized sulfonyl chlorides to create novel molecular entities for pharmaceutical research, materials science, and chemical biology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified professionals in a well-equipped laboratory. As a reactive reagent, it requires storage in an inert atmosphere at 2-8°C . Please refer to the relevant Safety Data Sheet for comprehensive hazard and handling information prior to use.

Properties

IUPAC Name

5-bromo-4-methyl-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c1-4-2-6(10(11)12)7(3-5(4)8)15(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRXVRBLYAIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807266-67-6
Record name 5-bromo-4-methyl-2-nitrobenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride typically involves multiple steps, starting from benzene

    Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Friedel-Crafts Alkylation: The methyl group is introduced using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.

    Nitration: The nitro group is added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Finally, the sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (R-NH2) or alcohols (R-OH) in the presence of a base such as pyridine.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products

    Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

    Reduction: 5-Bromo-4-methyl-2-aminobenzenesulfonyl chloride.

    Oxidation: 5-Bromo-4-carboxy-2-nitrobenzenesulfonyl chloride.

Scientific Research Applications

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate ester derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-4-methyl-2-nitrobenzenesulfonyl chloride with two structurally related sulfonyl chlorides: 5-bromo-4-nitrothiophene-2-sulfonyl chloride (CID 54592949) and 5-bromo-2-methoxybenzenesulfonyl chloride (CAS: 23095-05-8). Key differences in substituents, molecular properties, and reactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents and Positions Key Functional Groups
This compound C₇H₅BrClNO₄S Bromo (5), Methyl (4), Nitro (2) Sulfonyl chloride, nitro, methyl
5-Bromo-4-nitrothiophene-2-sulfonyl chloride C₄HBrClNO₄S₂ Bromo (5), Nitro (4) on thiophene ring Sulfonyl chloride, nitro
5-Bromo-2-methoxybenzenesulfonyl chloride C₇H₆BrClO₃S Bromo (5), Methoxy (2) Sulfonyl chloride, methoxy

Key Differences and Implications

Aromatic Core Structure: The target compound and 5-bromo-2-methoxybenzenesulfonyl chloride feature a benzene ring, whereas 5-bromo-4-nitrothiophene-2-sulfonyl chloride contains a thiophene heterocycle.

Substituent Effects: Nitro Group: The nitro group (electron-withdrawing) in the target compound and the thiophene analog enhances electrophilic reactivity, favoring nucleophilic substitution at the sulfonyl chloride. Methyl Group: The methyl group in the target compound introduces steric hindrance at position 4, which may impede access to the sulfonyl chloride in sterically demanding reactions.

Molecular Weight and Polarity :

  • The target compound (MW: 335.55 g/mol) and the methoxy analog (MW: 295.59 g/mol) have higher molecular weights than the thiophene derivative (MW: 307.56 g/mol) due to differences in ring structure and substituents.
  • The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the methoxy analog, which may favor less polar environments.

Applications :

  • Nitro-containing analogs : Likely used in high-energy materials or as intermediates in explosive precursor synthesis due to nitro group stability and reactivity.
  • Methoxy analog : More suited for pharmaceutical or agrochemical synthesis, where electron-donating groups are preferred for controlled reactivity.

Research Findings and Limitations

  • Synthetic Routes: Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors.
  • Reactivity Data : Experimental data on hydrolysis or nucleophilic substitution rates are unavailable for the target compound. However, studies on 5-bromo-4-nitrothiophene-2-sulfonyl chloride suggest rapid hydrolysis in aqueous conditions, a property likely shared due to structural similarities.
  • Crystallographic Data: No crystal structures for the target compound are reported.

Biological Activity

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its synthesis, antibacterial efficacy, and cytotoxicity.

This compound can be synthesized through various methods, often involving the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with bromine or brominating agents. The compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and potential for biological interactions.

Antibacterial Activity

The antibacterial properties of this compound have been investigated in several studies. The compound has shown promising activity against various Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values

Research indicates that derivatives of this compound exhibit MIC values ranging from 0.39 to 3.12 mg/L against MSSA and MRSA strains, suggesting significant antibacterial potency. Notably, some derivatives have demonstrated lower MIC values compared to established antibiotics like linezolid, indicating their potential as effective antimicrobial agents .

Bacterial Strain MIC (mg/L) Reference
MSSA0.39 - 3.12
MRSA0.39 - 1.56
Enterococcus faecalis6.25

Cytotoxicity Studies

In addition to its antibacterial activity, the cytotoxic effects of this compound have been evaluated. The IC50 values for cytotoxicity against normal human lung fibroblasts (MRC-5) were found to be higher than 12.3 mg/L, indicating a favorable therapeutic index when compared to its antibacterial efficacy . This suggests that while the compound is effective against bacterial pathogens, it exhibits relatively low toxicity towards human cells.

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides like this compound is often influenced by their structural features. Substituents on the benzene ring play a crucial role in modulating activity:

  • Chloro or Trifluoromethyl Groups : Presence at the para position enhances antibacterial activity.
  • Methyl Groups : A higher number of methyl groups at positions 2, 4, and 6 increases efficacy against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited potent activity against MRSA strains with MIC values significantly lower than those of standard treatments .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of various benzenesulfonate derivatives derived from this compound and found them to be non-cytotoxic at effective antimicrobial concentrations .

Q & A

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Purity Checks : Re-purify samples and re-measure via DSC.
  • Polymorphism Screening : Perform XRPD to detect crystalline phases.
  • Computational Adjustments : Refine force fields in molecular dynamics simulations (e.g., using GROMACS) to account for intermolecular interactions .

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